

# Discovering the history and first synthesis of 1-Bromo-1-butene

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## Compound of Interest

Compound Name: 1-Bromo-1-butene

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## Unveiling the Past: The First Synthesis of 1-Bromo-1-butene

A deep dive into early 20th-century chemical literature suggests that the first synthesis of **1-bromo-1-butene** likely occurred in the 1920s. While a definitive "first" documented synthesis remains elusive, publications from this era provide the earliest known data and plausible synthetic routes for this vinyl bromide.

The history of **1-bromo-1-butene** is intertwined with the broader exploration of bromoalkenes and their synthesis in the early days of organic chemistry. Pinpointing a single breakthrough moment is challenging, as its preparation may have been a logical extension of established methods for creating similar compounds. However, key publications from the 1920s indicate its existence and availability to the scientific community.

Notably, a 1926 paper by A. Kirrmann in *Comptes rendus hebdomadaires des séances de l'Académie des sciences* and a 1927 publication by J. Timmermans in the *Bulletin des Sociétés Chimiques Belges* include physical data for **1-bromo-1-butene**, strongly suggesting it had been synthesized by that time.<sup>[1]</sup> Kirrmann's work, focused on the reaction of magnesium with propylene dibromide, likely involved the formation of butenyl magnesium bromide and its subsequent reaction, a pathway that could yield **1-bromo-1-butene**. Timmermans' paper, a compilation of melting points, further solidifies the compound's presence in the chemical landscape of the era.

## Plausible Early Synthetic Methodologies

Based on the chemical knowledge of the early 20th century, two primary routes stand out as the most probable methods for the initial synthesis of **1-bromo-1-butene**:

- **Dehydrobromination of Dibromobutanes:** A common strategy for introducing unsaturation into a molecule at the time was the elimination of hydrogen halides from dihaloalkanes. The treatment of either 1,1-dibromobutane or 1,2-dibromobutane with a base would have been a straightforward method to produce **1-bromo-1-butene**. The choice of base and reaction conditions would have influenced the yield and the isomeric purity of the resulting product.
- **Addition of Hydrogen Bromide to 1-Butyne:** The addition of hydrogen halides to alkynes was another well-established reaction. The reaction of hydrogen bromide (HBr) with 1-butyne would be expected to yield a mixture of **1-bromo-1-butene** and 2-bromo-1-butene. Controlling the reaction conditions, such as temperature and the presence or absence of peroxides, could have been used to favor the formation of the desired **1-bromo-1-butene** isomer.

## Experimental Protocol: A Representative Early Synthesis (Hypothetical Reconstruction)

While the precise experimental details of the very first synthesis are not explicitly documented in readily available sources, a plausible protocol based on the dehydrobromination of 1,2-dibromobutane can be reconstructed as follows. This protocol is representative of the techniques and reagents available to chemists in the early 20th century.

**Objective:** To synthesize **1-bromo-1-butene** via the dehydrobromination of 1,2-dibromobutane.

**Materials:**

- 1,2-dibromobutane
- Ethanolic potassium hydroxide (KOH) solution
- Diethyl ether
- Anhydrous calcium chloride

- Distillation apparatus
- Separatory funnel
- Heating mantle or water bath

#### Procedure:

- A solution of potassium hydroxide in ethanol would be prepared.
- 1,2-dibromobutane would be added to a reaction flask.
- The ethanolic KOH solution would be slowly added to the 1,2-dibromobutane with stirring.
- The reaction mixture would be heated under reflux for a period of time to promote the elimination reaction.
- After cooling, the reaction mixture would be diluted with water and extracted with diethyl ether.
- The ether layer would be washed with water to remove any remaining KOH and ethanol.
- The ethereal solution would be dried over anhydrous calcium chloride.
- The diethyl ether would be removed by distillation.
- The crude **1-bromo-1-butene** would be purified by fractional distillation, collecting the fraction boiling at the expected temperature.

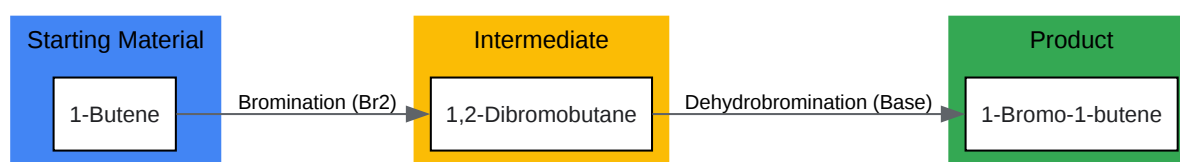
## Quantitative Data

Historical quantitative data for **1-bromo-1-butene** is limited. The following table summarizes some of the earliest reported physical properties.

Property	Value (trans-isomer)	Value (cis-isomer)	Reference
Boiling Point	94.85 °C (367.85 K)	86.3 °C (359.3 K)	[2],[1]

## Logical Workflow of a Plausible First Synthesis

The following diagram illustrates the logical steps involved in a likely early synthesis of **1-bromo-1-butene**, starting from the readily available precursor, 1-butene.



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A plausible synthetic pathway to **1-bromo-1-butene** from 1-butene.

In conclusion, while the exact identity of the scientist who first synthesized **1-bromo-1-butene** and the precise date of this discovery remain obscured by the passage of time, evidence from the chemical literature of the 1920s confirms its existence. The synthesis was likely achieved through established methods of the era, such as the dehydrobromination of a dibromobutane or the addition of hydrogen bromide to 1-butyne, laying the groundwork for the future study and application of this versatile vinyl bromide.

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## References

- 1. koreascience.kr [koreascience.kr]
- 2. scispace.com [scispace.com]
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